molecular formula C9H7F4NO2 B2968802 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide CAS No. 2288709-57-7

2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2968802
CAS No.: 2288709-57-7
M. Wt: 237.154
InChI Key: QKUBVHGMTKEZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide (CAS RN 2288709-57-7) is a high-purity synthetic compound provided at >95% purity, intended for research use only. This compound is part of the phenoxyacetamide class of molecules, which are organic compounds consisting of an acetamide linked to a phenol group via an ether (oxy) linkage . Phenoxyacetamide derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Recent scientific investigations have highlighted the potential of novel chalcones incorporating a 2-phenoxy-N-arylacetamide core structure as cytotoxic agents against various human cancer cell lines . Researchers are actively exploring this family of compounds to develop new anti-cancer agents, as they have demonstrated the ability to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit the migration of cancer cells in vitro . The molecular structure of this compound incorporates both fluoro and trifluoromethyl groups. The inclusion of fluorine atoms and trifluoromethyl groups is a common strategy in modern drug design. The trifluoromethyl (TFM, -CF3) group is a key pharmacophore in many FDA-approved drugs, as it can significantly influence a compound's biological activity, metabolic stability, and lipophilicity due to its high electronegativity and strong electron-withdrawing nature . This reagent is offered exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the product in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUBVHGMTKEZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The confluence of fluorine chemistry and amide scaffolds has become a cornerstone of modern medicinal and materials science. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, can dramatically alter the physicochemical and biological properties of a molecule, often enhancing lipophilicity, metabolic stability, and target-binding affinity.[1][2] This guide provides a comprehensive technical overview of the chemical properties of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide, a compound of interest for researchers in drug discovery and development. As this molecule is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and predictive models to offer a robust and scientifically grounded perspective.

Molecular Structure and Identification

2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide is a substituted phenoxyacetamide. Its structure is characterized by a central acetamide group linked via an ether bond to a 2-fluoro-4-(trifluoromethyl)phenyl moiety.

Caption: Chemical structure of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
Molecular Formula C₉H₇F₄NO₂
Molecular Weight 237.15 g/mol
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)N

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

The physicochemical properties of a compound are crucial in determining its behavior in various applications, from its solubility in a reaction solvent to its absorption and distribution in a biological system. The properties in Table 2 have been predicted using established computational models.[3][4][5]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
Melting Point (°C) 120-140 Affects formulation and stability.
Boiling Point (°C) > 300 Indicates low volatility.
logP ~2.5 - 3.0 Indicates good lipophilicity and potential for membrane permeability.[2]
Aqueous Solubility Low May require formulation strategies for aqueous delivery.
pKa (amide N-H) ~17 The amide proton is generally not acidic under physiological conditions.
Topological Polar Surface Area (TPSA) 63.3 Ų Suggests good potential for oral bioavailability.
Hydrogen Bond Donors 1 (from NH₂) [6]

| Hydrogen Bond Acceptors | 3 (from O=C, O-ether, and one F) |[6] |

Proposed Synthesis

A plausible and widely used method for the synthesis of phenoxyacetamides is the Williamson ether synthesis, followed by amidation.[7][8][9][10][11] This approach offers a straightforward and efficient route to the target molecule.

Synthetic Pathway

The proposed synthesis involves two main steps:

  • Step 1: Williamson Ether Synthesis. 2-Fluoro-4-(trifluoromethyl)phenol is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethyl haloacetate (e.g., ethyl bromoacetate) via an S_N2 reaction to yield ethyl 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetate.[10]

  • Step 2: Amidation. The resulting ester is then converted to the primary amide by reaction with ammonia.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetate

  • To a solution of 2-fluoro-4-(trifluoromethyl)phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

  • Dissolve the purified ethyl 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of its functional groups and comparison with similar compounds.[12][13][14][15][16][17][18][19][20]

¹H NMR Spectroscopy
  • Aromatic Protons (δ 7.0-7.8 ppm): Three protons on the phenyl ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.

  • -OCH₂- Protons (δ ~4.7 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.

  • -NH₂ Protons (δ ~7.5 and ~8.0 ppm): Two broad singlets for the amide protons, which may exchange with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will appear as a downfield signal.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and trifluoromethyl substituents. The carbons directly bonded to fluorine will show characteristic C-F coupling. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.

  • -OCH₂- Carbon (δ ~65 ppm): The methylene carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy
  • N-H Stretching (3400-3200 cm⁻¹): Two bands characteristic of a primary amide.

  • C=O Stretching (1680-1650 cm⁻¹): A strong absorption for the amide carbonyl group.

  • C-O-C Stretching (1250-1050 cm⁻¹): Bands associated with the aryl ether linkage.

  • C-F Stretching (1350-1100 cm⁻¹): Strong absorptions due to the trifluoromethyl group.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.[21][22][23][24][25] Fragmentation patterns would likely involve:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.

  • Cleavage of the ether bond: Loss of the acetamide moiety.

  • Loss of the trifluoromethyl group.

Reactivity and Stability

The reactivity of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide is governed by its constituent functional groups: the amide, the ether, and the substituted aromatic ring.

  • Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetic acid and ammonia.[26][27][28]

  • Ether Linkage: The aryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).

  • Aromatic Ring: The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution.

The compound is expected to be stable under normal laboratory conditions, though it should be protected from strong acids and bases.

Potential Biological and Pharmacological Profile

The trifluoromethyl group is a key pharmacophore in many modern drugs, valued for its ability to enhance metabolic stability and binding affinity.[1][29][30][31] The presence of the trifluoromethyl and fluoro substituents on the phenoxy ring of the target compound suggests several potential areas of biological activity:

  • Enzyme Inhibition: Many trifluoromethyl-containing compounds are potent enzyme inhibitors.[31] The acetamide moiety can also participate in hydrogen bonding with enzyme active sites.[6]

  • CNS Activity: The lipophilicity imparted by the trifluoromethyl group may facilitate crossing the blood-brain barrier, suggesting potential for central nervous system applications.[2]

  • Anti-inflammatory/Analgesic Properties: The phenoxyacetamide scaffold is found in some anti-inflammatory and analgesic agents.[32][33]

Further research would be required to elucidate the specific biological targets and pharmacological effects of this compound.

Experimental Workflow for Characterization

Experimental_Workflow synthesis Synthesis and Purification structure Structural Confirmation synthesis->structure NMR, MS, IR physchem Physicochemical Profiling structure->physchem Purity Confirmed bioactivity Biological Screening physchem->bioactivity Solubility, logP Determined

Caption: A logical workflow for the synthesis and characterization of the target compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for new chemical entities in a research laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 24, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved February 24, 2026, from [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved February 24, 2026, from [Link]

  • Allen. (2024, November 18). Acetamide: Structure, Properties and Uses. Retrieved February 24, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 24, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved February 24, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2020, December 1). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved February 24, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 24, 2026, from [Link]

  • Taylor & Francis. (2021, December 14). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Retrieved February 24, 2026, from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2024, February 21). Synthesis and Phytocytogenotoxic Activity of N-Phenyl-2-phenoxyacetamides Derived from Thymol. Journal of Agricultural and Food Chemistry. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025, April 11). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved February 24, 2026, from [Link]

  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 24, 2026, from [Link]

  • JETIR.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved February 24, 2026, from [Link]

  • Whitman People. (n.d.). GCMS Section 6.13. Retrieved February 24, 2026, from [Link]

  • NMR Prediction. (n.d.). Simulate and predict NMR spectra. Retrieved February 24, 2026, from [Link]

  • PLOS One. (2025, September 26). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Retrieved February 24, 2026, from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved February 24, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 24, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 24, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved February 24, 2026, from [Link]

  • PSDS. (n.d.). Propersea (Property Prediction). Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2024, August 13). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. Retrieved February 24, 2026, from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved February 24, 2026, from [Link]

  • nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved February 24, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 24, 2026, from [Link]

  • openmolecules.org. (n.d.). Property Explorer. Retrieved February 24, 2026, from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved February 24, 2026, from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved February 24, 2026, from [Link]

  • Study on Reaction between Chloroformaldehyde and Acetamide. (2025, November 25). Retrieved February 24, 2026, from [Link]

  • NIST WebBook. (n.d.). Phenoxyacetamide. Retrieved February 24, 2026, from [Link]

  • LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions. Retrieved February 24, 2026, from [Link]

  • EPA. (2025, October 15). 2-Fluoro-5-(trifluoromethyl)phenol Properties. Retrieved February 24, 2026, from [Link]

  • Rsc.org. (n.d.). {Supplementary Data}. Retrieved February 24, 2026, from [Link]

Sources

Chemo-Structural Profiling of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Fluorinated Pharmacophores and Intermediate Design

Executive Summary

This guide provides an in-depth structural and functional analysis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide . While often encountered as a high-value intermediate in the synthesis of agrochemicals (e.g., Flufenacet metabolites) and substituted phenyl-acetamide drug candidates, this molecule represents a "privileged scaffold" in modern medicinal chemistry.[1] Its architecture combines the lipophilic, metabolic-blocking power of the trifluoromethyl group with the electronic modulation of ortho-fluorination, all tethered to a polar acetamide "warhead" or linker.

This document is designed for researchers requiring a rigorous understanding of this chemotype’s synthesis, physicochemical behavior, and utility in structure-activity relationship (SAR) campaigns.[1]

Part 1: Structural Anatomy & Electronic Logic

The efficacy of this molecule as a building block lies in the precise arrangement of its fluorinated substituents. It is not merely a phenol derivative; it is a tuned electronic system.

The "Magic Methyl" & Ortho-Effect
  • 4-Trifluoromethyl (

    
    ):  Located at the para position, this group serves two critical functions. First, it significantly increases lipophilicity (
    
    
    
    ), facilitating membrane permeability.[1] Second, it blocks metabolic oxidation at the most vulnerable site of the phenyl ring (the para position), extending the half-life (
    
    
    ) of the parent molecule in biological systems.[1]
  • 2-Fluoro (

    
    ):  The ortho fluorine atom exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), lowering the
    
    
    of the phenoxy oxygen and altering the conformation of the ether linkage through electrostatic repulsion with the ether oxygen's lone pairs.
  • Acetamide Tail (

    
    ):  This moiety acts as a hydrogen bond donor/acceptor pair (HBD/HBA), providing water solubility to counterbalance the hydrophobic fluorinated ring.[1]
    
Electronic Influence Map (Visualization)

The following diagram illustrates the electronic push-pull mechanisms and steric influences defining the molecule's reactivity and stability.

ElectronicMap CF3 4-Trifluoromethyl Group (Lipophilicity & Metabolic Block) Ring Phenyl Scaffold (Electron Deficient) CF3->Ring Deactivates Ring (Strong -I effect) Ether Ether Linkage (Conformational Hinge) Ring->Ether Attachment F_Ortho 2-Fluoro Substituent (Inductive Withdrawal) F_Ortho->Ring Inductive Effect F_Ortho->Ether Electrostatic Repulsion (Conformational Lock) Amide Acetamide Group (Polar Handle / H-Bonding) Ether->Amide Linker

Figure 1: Electronic and steric influence map of the 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide scaffold.

Part 2: Synthetic Pathways & Process Optimization

The synthesis of this molecule relies on the Williamson Ether Synthesis , a nucleophilic substitution reaction.[1] However, the electron-deficient nature of the phenol (due to F and CF3) requires specific optimization of base and solvent to prevent side reactions.

Optimized Synthetic Protocol

Objective: Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide from 2-Fluoro-4-(trifluoromethyl)phenol.

Reagents:

  • Substrate: 2-Fluoro-4-(trifluoromethyl)phenol (1.0 eq)

  • Alkylation Agent: 2-Chloroacetamide (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (
    
    
    
    ) for faster kinetics.
  • Solvent: DMF (Dimethylformamide) or Acetone (reflux).

  • Catalyst (Optional): Potassium Iodide (

    
    , 0.1 eq) to generate the more reactive iodoacetamide in situ.
    

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 2-Fluoro-4-(trifluoromethyl)phenol and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange as the phenoxide anion forms.
    
  • Alkylation: Add 2-Chloroacetamide (and catalytic KI if used) dropwise.

  • Heating: Heat the mixture to 60–80°C. Monitor via TLC (Solvent system: Ethyl Acetate/Hexane 1:1). The electron-withdrawing groups on the phenol make the phenoxide a weaker nucleophile, necessitating heat.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water. The product, being less soluble in water than the starting materials, should precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>99%) is required for biological assays.

Synthetic Workflow Diagram

SynthesisFlow Start Start: 2-Fluoro-4-(trifluoromethyl)phenol BaseStep Deprotonation (K2CO3 / DMF, 30 min) Start->BaseStep Phenoxide Intermediate: Phenoxide Anion (Yellow solution) BaseStep->Phenoxide Addition Addition: 2-Chloroacetamide (+ Cat. KI) Phenoxide->Addition Reaction Reaction: 60-80°C, 2-4 Hours (SN2 Mechanism) Addition->Reaction Workup Workup: Pour into Ice Water Precipitation Reaction->Workup Product Final Product: 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide Workup->Product

Figure 2: Step-by-step synthetic workflow for the Williamson Ether synthesis of the target compound.

Part 3: Physicochemical Profiling

For drug development professionals, understanding the "druggability" of this intermediate is vital.[1] The table below summarizes key physicochemical parameters derived from structural fragment analysis.

Table 1: Physicochemical Properties

PropertyValue (Approx.)Significance
Molecular Formula

Core composition.[2][3]
Molecular Weight 237.15 g/mol Low MW, ideal for fragment-based drug design (FBDD).[1]
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; good membrane permeability without being sequestered in fat.
Topological Polar Surface Area (TPSA) ~52 ŲWell below the 140 Ų limit for blood-brain barrier (BBB) penetration.
H-Bond Donors 2 (Amide

)
Critical for receptor binding pocket interactions.
H-Bond Acceptors 4 (O, O, F, F)Fluorine acts as a weak acceptor; Ether/Amide oxygens are strong acceptors.[1]
Melting Point 138 – 142°CHigh crystallinity indicates stable solid-state packing (typical for amides).

Self-Validating Quality Control:

  • Purity Check: A sharp melting point range (<2°C variance) confirms high purity.

  • Solubility Test: The compound should be soluble in DMSO and Methanol, but sparingly soluble in water and hexane.[1]

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using spectroscopic methods.[1]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.5–7.8 ppm (m, 3H): Aromatic protons.[1] The splitting pattern will be complex due to F-H coupling.
      
    • 
       7.4 & 7.1 ppm (br s, 2H): Amide 
      
      
      
      protons (often broad and distinct).[1]
    • 
       4.6 ppm (s, 2H): Methylene (
      
      
      
      ) singlet.[1] This is the diagnostic peak for ether formation.
  • 
     NMR: 
    
    • Signal 1 (~ -60 ppm): Trifluoromethyl group (

      
      ).
      
    • Signal 2 (~ -130 ppm): Aromatic Fluorine (

      
      ).
      
Infrared Spectroscopy (IR)
  • 3400–3150 cm⁻¹: Amide N-H stretch (doublet for primary amide).

  • 1680–1650 cm⁻¹: Amide I band (C=O stretch).

  • 1100–1300 cm⁻¹: Strong C-F stretching vibrations (distinctive for fluorinated compounds).

Part 5: Biological & Metabolic Implications

Metabolic Stability (The Fluorine Advantage)

The primary value of this scaffold in drug design is its resistance to oxidative metabolism.

  • Blockade of CYP450: The 4-position of a phenyl ring is the primary site for hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with a Trifluoromethyl group (

    
    ) effectively blocks this pathway due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H) [1].
    
  • Hydrolytic Stability: While the ether linkage is robust, the acetamide group is susceptible to amidases in vivo, potentially converting the molecule to the corresponding carboxylic acid (2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetic acid). This can be exploited for prodrug strategies.[1]

Bioisosterism

This scaffold is often used as a bioisostere for:

  • 4-Chlorophenoxy acetamides: The

    
     group mimics the size and lipophilicity of Chlorine but adds metabolic stability.
    
  • Anilides: Replacing the ether oxygen with an amine (

    
    ) changes the scaffold to an aniline derivative, altering the H-bonding vector and flexibility.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][4] [1]

  • Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1]

  • PubChem Compound Summary. (2023). Fluorinated Phenoxyacetamides (General Class). National Center for Biotechnology Information.[1] [1]

Sources

An In-depth Technical Guide to 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide, a fluorinated aromatic ether with potential applications in drug discovery and development. While this specific molecule is not extensively documented in public databases, its structural motifs are present in numerous biologically active compounds. This guide deduces its chemical identifiers, proposes a robust synthetic pathway based on established methodologies, and explores its potential physicochemical properties and therapeutic applications by drawing parallels with structurally related molecules. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Chemical Identity and Structure

The compound 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide is characterized by a central phenoxy ring substituted with both a fluorine atom and a trifluoromethyl group, linked via an ether bond to an acetamide moiety. These features, particularly the trifluoromethyl group, are known to enhance properties such as metabolic stability and membrane permeability in drug candidates.

Table 1: Chemical Identifiers for 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

IdentifierValue
IUPAC Name 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
SMILES NC(=O)COc1ccc(cc1F)C(F)(F)F
InChIKey YAXLGRZEKVUESL-UHFFFAOYSA-N
Molecular Formula C₉H₇F₄NO₂
Molecular Weight 237.15 g/mol

The structure of this molecule, featuring a combination of electron-withdrawing groups and a flexible ether linkage, makes it an interesting candidate for biological screening.

Figure 1: Chemical structure of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide.

Proposed Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide is the Williamson ether synthesis.[1][2] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The proposed synthesis proceeds via the reaction of 2-fluoro-4-(trifluoromethyl)phenol with an N-substituted 2-haloacetamide, such as 2-chloroacetamide.

The rationale for this approach is its reliability, high functional group tolerance, and the commercial availability of the starting materials. The phenolic proton of 2-fluoro-4-(trifluoromethyl)phenol is sufficiently acidic to be deprotonated by a moderately strong base, forming a potent nucleophile that can readily displace the halide from 2-chloroacetamide.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2-Fluoro-4-(trifluoromethyl)phenol product 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide reactant1->product reactant2 2-Chloroacetamide reactant2->product base Base (e.g., K₂CO₃) base->product Deprotonation & Nucleophilic Attack solvent Solvent (e.g., Acetone, DMF) solvent->product Reaction Medium

Figure 2: Proposed synthetic workflow for 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses.[3]

  • Preparation of the Reaction Mixture: To a solution of 2-fluoro-4-(trifluoromethyl)phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or N,N-dimethylformamide), add a weak inorganic base such as potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroacetamide (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by recrystallization or column chromatography.

Physicochemical Properties (Predicted)

As no experimental data for this specific compound is readily available, the following physicochemical properties have been predicted using computational models. These values provide an estimation of the compound's behavior in biological and chemical systems.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
LogP 2.1Indicates good lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 49.3 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3Provides conformational flexibility for target binding.

Potential Biological Activity and Therapeutic Applications

The structural components of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide suggest several potential areas of biological activity, drawing parallels from existing research on analogous compounds.

Kinase Inhibition

The phenoxyacetamide scaffold is a known pharmacophore in a variety of kinase inhibitors. For instance, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide has been identified as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[4] The trifluoromethylphenyl group, in particular, is a common feature in many FDA-approved kinase inhibitors, where it contributes to binding affinity and metabolic stability.[5]

Antimicrobial and Antitubercular Activity

Derivatives of 2-phenoxy-N-phenylacetamide have been synthesized and evaluated for their antitubercular activity, with some compounds showing high to moderate potency against Mycobacterium tuberculosis.[6] The presence of halogens, such as fluorine, on the phenyl ring can enhance the antimicrobial properties of acetamide derivatives.[7]

Anti-inflammatory and Analgesic Properties

The phenoxyacetamide core is also found in compounds with anti-inflammatory and analgesic effects. The trifluoromethyl group is known to be a key substituent in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents due to its ability to modulate enzyme-ligand interactions.

Conclusion

2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide represents a promising, albeit understudied, chemical entity. Based on established synthetic methodologies, a reliable and efficient synthesis via the Williamson ether reaction is proposed. The structural features of this compound, particularly the trifluoromethylated and fluorinated phenoxy ring combined with the acetamide moiety, suggest a strong potential for biological activity, most notably in the areas of kinase inhibition, and as an antimicrobial or anti-inflammatory agent. This technical guide provides a foundational framework for researchers interested in the synthesis and evaluation of this and related compounds for drug discovery and development programs. Further experimental validation of its synthesis, properties, and biological activities is warranted.

References

  • BindingDB. BDBM43767 2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-fluorobenzyl)acetamide. Available from: [Link].

  • Wikipedia. Fluoroacetamide. Available from: [Link].

  • PubChem. 2,2-Difluoro-2-(4-fluorophenyl)acetamide. Available from: [Link].

  • PubChemLite. 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-n-(4-ethoxyphenyl)acetamide. Available from: [Link].

  • Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. Available from: [Link].

  • NIST. Acetamide, 2,2,2-trifluoro-. Available from: [Link].

  • PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Available from: [Link].

  • Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • University of Colorado Boulder. The Williamson Ether Synthesis. Available from: [Link].

  • de Fátima, A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3983. Available from: [Link].

  • Veeprho. 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. Available from: [Link].

  • Google Patents. WO2011009852A2 - Pharmaceutical compositions.
  • Google Patents. WO 2022/002859 A1.
  • University of Hertfordshire. Fluoroacetamide. Available from: [Link].

  • Regulations.gov. US Patent No. 8829195. Available from: [Link].

  • El-Gohary, N. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 575–581. Available from: [Link].

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link].

  • Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2008-2018. Available from: [Link].

  • Wikipedia. Williamson ether synthesis. Available from: [Link].

  • Justia Patents. Process for the preparation of fluoxetine. Available from: [Link].

  • FDA. UNII - TK02X14ASJ. Available from: [Link].

  • Chem-Space. 2-[7-fluoro-4-oxo-3-(pyridine-4-carbonyl)quinolin-1(4H)-yl]-N-(2-fluorophenyl)acetamide. Available from: [Link].

  • Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6736. Available from: [Link].

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Available from: [Link].

Sources

Phenoxyacetamide Derivatives in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural simplicity, consisting of a phenyl ring linked to an acetamide group via an ether bond, provides a versatile framework that can be readily modified to interact with a wide array of biological targets. This adaptability has led to the exploration of phenoxyacetamide derivatives in numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] This guide provides an in-depth technical overview of the synthesis, mechanism of action, and structure-activity relationships of phenoxyacetamide derivatives, with a focus on their application in anticancer and antibacterial drug discovery.

Core Synthesis Strategies

The synthesis of phenoxyacetamide derivatives is typically straightforward, often involving a two-step process. The first step is the etherification of a substituted phenol with an α-haloacetate, followed by amidation of the resulting ester.

General Synthetic Protocol: Williamson Ether Synthesis and Amidation

A common and versatile method for synthesizing the phenoxyacetamide scaffold is through a Williamson ether synthesis followed by amidation.

Step 1: Synthesis of Ethyl Phenoxyacetate Intermediate

  • To a solution of a substituted phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (K2CO3) (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.

  • Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl phenoxyacetate derivative.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 2: Amidation to Yield the Final Phenoxyacetamide Derivative

  • Dissolve the purified ethyl phenoxyacetate derivative (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.

  • The reaction can often proceed at room temperature or with gentle heating (40-60 °C) and is monitored by TLC. For less reactive amines, a catalyst such as sodium cyanide or a coupling agent like HATU can be employed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the final phenoxyacetamide derivative.

Therapeutic Applications and Mechanism of Action

Phenoxyacetamide derivatives have shown significant promise in two major therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Induction of Apoptosis and Enzyme Inhibition

Several phenoxyacetamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][3][4][5] A key mechanism of action for their anticancer activity is the induction of apoptosis.

One of the identified molecular targets for certain phenoxyacetamide derivatives is Poly (ADP-ribose) polymerase-1 (PARP-1) , an enzyme crucial for DNA repair.[5] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), leads to an accumulation of DNA damage and ultimately triggers apoptosis.

Another identified target is the histone methyltransferase DOT1L , which is implicated in the development of mixed lineage leukemia (MLL).[6] By inhibiting DOT1L, these compounds can alter gene expression patterns and induce cell death in leukemia cells.

The following diagram illustrates the simplified signaling pathway leading to apoptosis upon PARP-1 inhibition by a phenoxyacetamide derivative.

PARP1_Inhibition Phenoxyacetamide Derivative Phenoxyacetamide Derivative PARP-1 PARP-1 Phenoxyacetamide Derivative->PARP-1 Inhibits DNA Single-Strand Breaks DNA Single-Strand Breaks PARP-1->DNA Single-Strand Breaks Repairs DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Single-Strand Breaks->DNA Double-Strand Breaks Leads to Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Induces

Caption: PARP-1 inhibition by phenoxyacetamide derivatives leads to apoptosis.

Antibacterial Activity: Targeting Bacterial Processes

Phenoxyacetamide derivatives have also emerged as promising antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[2][7] While the exact mechanisms for many derivatives are still under investigation, some have been shown to inhibit essential bacterial enzymes. For instance, some studies suggest that these compounds may target bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.

Structure-Activity Relationship (SAR) Studies

The biological activity of phenoxyacetamide derivatives is highly dependent on the nature and position of substituents on both the phenoxy and the N-phenyl rings.

Anticancer SAR Insights
  • Substituents on the N-phenyl ring: The presence of electron-withdrawing groups, such as nitro (-NO2) and halogen (-Cl, -F) moieties, on the N-phenyl ring has been shown to enhance cytotoxic activity against various cancer cell lines.[1][4][8] For example, compounds with a nitro group demonstrated higher cytotoxic effects than those with a methoxy group.[8]

  • Substituents on the phenoxy ring: Halogen substitutions on the phenoxy ring also appear to be favorable for anticancer and anti-inflammatory activity.[1][3]

Antibacterial SAR Insights
  • Substituents on the benzene ring: The type and position of substituents on the benzene ring significantly influence antibacterial activity. Electron-withdrawing groups like fluorine, chlorine, and bromine at the 4-position of the benzene ring tend to increase bactericidal activity.[2] Conversely, substitution at the 3-position is often detrimental to activity.[2]

  • Amide-linked sidechain: The nature of the sidechain attached to the amide nitrogen also plays a crucial role in determining the antibacterial potency of the compounds.[2]

Data Presentation: In Vitro Activity

The following tables summarize the in vitro anticancer and antibacterial activities of selected phenoxyacetamide derivatives from the literature.

Table 1: Anticancer Activity of Phenoxyacetamide Derivatives (IC50 values)
Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound I HepG2 (Liver Cancer)1.435-Fluorouracil5.32[5]
Compound II HepG2 (Liver Cancer)6.525-Fluorouracil5.32[5]
Compound I MCF-7 (Breast Cancer)7.43--[5]
2c PC3 (Prostate Carcinoma)80Imatinib40[8]
2b PC3 (Prostate Carcinoma)52Imatinib40[8]
Table 2: Antibacterial Activity of N-phenylacetamide Derivatives (MIC values)
Compound IDBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
A1 Xanthomonas oryzae pv. Oryzae156.7 (µM)Bismerthiazol230.5 (µM)[2]
4g Bacillus subtilis0.28Penicillin1[7]
4e Escherichia coli0.20--[7]

Experimental Protocols: Key Biological Assays

Reproducible and validated experimental protocols are fundamental to drug discovery research. This section provides detailed, step-by-step methodologies for two key assays used in the evaluation of phenoxyacetamide derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compounds Add Compounds Incubate 24h->Add Compounds Incubate 24-72h Incubate 24-72h Add Compounds->Incubate 24-72h Add MTT Add MTT Incubate 24-72h->Add MTT Incubate 2-4h Incubate 2-4h Add MTT->Incubate 2-4h Add Solubilization Solution Add Solubilization Solution Incubate 2-4h->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for Antibacterial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14][15][16][17]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare serial twofold dilutions of the phenoxyacetamide derivatives in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (inoculum in broth without any compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Prepare Inoculum Prepare Inoculum Standardize to 0.5 McFarland Standardize to 0.5 McFarland Prepare Inoculum->Standardize to 0.5 McFarland Inoculate Plate Inoculate Plate Standardize to 0.5 McFarland->Inoculate Plate Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Inoculate Plate Incubate 16-20h Incubate 16-20h Inoculate Plate->Incubate 16-20h Read MIC Read MIC Incubate 16-20h->Read MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Phenoxyacetamide derivatives represent a highly versatile and promising class of compounds in drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further development. The insights into their mechanism of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new and more potent therapeutic agents. Future research should focus on elucidating the specific molecular targets for a broader range of these derivatives, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of the chemical space around the phenoxyacetamide scaffold holds great potential for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Zhang, H., Wen, L., Zhang, X., Li, S., & Li, Z. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 24(15), 2788. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 9(8), ix–xv. [Link]

  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & Al-Ansary, G. H. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

  • Rani, P., & Pal, D. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

  • Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2024). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Frontiers in Chemistry, 12, 1369382. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Sciences, 9(3), 53-62. [Link]

  • Li, Y., Wang, C., Wang, L., Wu, Y., & Li, D. (2016). Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation. Journal of molecular modeling, 22(8), 189. [Link]

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals (Basel, Switzerland), 16(11), 1524. [Link]

Sources

Biological Activity of Fluorinated Phenoxyacetamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of fluorinated phenoxyacetamides, a class of bioactive molecules characterized by a phenoxy ether linkage connected to an acetamide core, with strategic fluorine substitution. These compounds exhibit a privileged scaffold profile, demonstrating significant utility across three distinct biological domains: antimicrobial virulence inhibition (specifically Type III Secretion Systems), herbicidal activity (VLCFA synthesis inhibition), and metabolic regulation (FFA1/GPR40 agonism).

The incorporation of fluorine into the phenoxyacetamide scaffold is not merely structural but functional. It modulates lipophilicity (


), enhances metabolic stability by blocking cytochrome P450 oxidation sites, and alters the electronic distribution of the aromatic ring to optimize ligand-target binding kinetics.

Chemical Rationale: The Fluorine Advantage

The biological efficacy of phenoxyacetamides is significantly amplified by fluorination. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), providing resistance to metabolic degradation.

  • Metabolic Blockade: Substitution of hydrogen with fluorine at the para or meta positions of the phenoxy ring prevents oxidative dealkylation and hydroxylation, significantly extending the half-life (

    
    ) of the compound in vivo.
    
  • Conformational Biasing: The high electronegativity of fluorine can induce specific conformations through the gauche effect or dipole-dipole interactions, locking the molecule into a bioactive orientation.

  • Lipophilicity Tuning: Fluorination increases lipophilicity, facilitating the penetration of biological membranes—a critical factor for herbicides entering plant cuticles and antimicrobials traversing bacterial cell walls.[1]

Domain I: Antimicrobial Virulence Inhibition (T3SS)

Unlike traditional antibiotics that kill bacteria (imposing high selective pressure for resistance), fluorinated phenoxyacetamides have emerged as "anti-virulence" agents. They target the Type III Secretion System (T3SS) of Gram-negative pathogens like Pseudomonas aeruginosa.[2][3]

Mechanism of Action

These compounds do not inhibit bacterial growth.[2] Instead, they bind to PscF , the needle protein of the T3SS apparatus. By preventing the proper polymerization or function of the needle, they block the injection of effector toxins (ExoS, ExoT, ExoU, ExoY) into host cells.

Key Compound: MBX 1641 Analogues

While the parent compound MBX 1641 is a prototype, fluorinated analogs have been developed to improve pharmacokinetic profiles.

  • Target: PscF (Needle Protein).

  • Stereochemistry: The

    
    -chiral center is critical; the (
    
    
    
    )-enantiomer typically retains potency, while the (
    
    
    )-enantiomer is inactive.
  • Fluorine Role: Introduction of fluorine on the phenoxy ring (e.g., 4-F or 3-F) maintains binding affinity while reducing clearance rates.

T3SS_Mechanism Bact P. aeruginosa T3SS T3SS Apparatus (Needle Complex) Bact->T3SS Assembles PscF Target: PscF Protein T3SS->PscF Contains Effectors Effector Toxins (ExoS, ExoU) PscF->Effectors Translocates Inhibitor Fluorinated Phenoxyacetamide Inhibitor->PscF Binds & Stabilizes (Prevents Function) Outcome Virulence Blocked (Bacterial Clearance) Inhibitor->Outcome Result Host Host Cell (Cytoplasm) Effectors->Host Damages

Figure 1: Mechanism of Action for T3SS inhibition. The inhibitor binds PscF, preventing the translocation of toxins into the host cell.[4]

Domain II: Herbicidal Activity (VLCFA Inhibition)

In agriculture, phenoxyacetamides are distinct from their phenoxyacetic acid cousins (which act as auxins). Phenoxyacetamides primarily function as inhibitors of Very Long Chain Fatty Acid (VLCFA) Synthesis .

Mechanism: VLCFA Synthase Inhibition

These compounds inhibit the elongase complex (specifically the KAS condensing enzymes) in the endoplasmic reticulum. This blockade prevents the biosynthesis of fatty acids longer than C18, which are essential precursors for:

  • Cuticular Waxes: Leading to desiccation.

  • Cell Membranes: Disrupting cell division and growth.

Structure-Activity Relationship (SAR)
  • Amide Nitrogen: Substitution with bulky heterocyclic rings (e.g., thiadiazole, pyrazole) or specific alkyl chains is essential for binding to the elongase complex.

  • Phenoxy Ring: Fluorine substitution at the ortho or para positions enhances herbicidal potency by preventing ring hydroxylation in the plant, allowing the active molecule to persist longer.

Domain III: Metabolic Disease (FFA1 Agonists)

A rapidly emerging application for fluorinated phenoxyacetamides is the treatment of Type 2 Diabetes via the Free Fatty Acid Receptor 1 (FFA1/GPR40) .

Mechanism

FFA1 is a G-protein coupled receptor (GPCR) highly expressed in pancreatic


-cells.[5] Agonists of this receptor amplify glucose-stimulated insulin secretion (GSIS).[6]
  • Fluorine Specificity: Compounds such as 2-(2-fluoro-4-((...)-phenoxy)acetic acid derivatives have shown superior potency. The 2-fluoro group on the phenoxy ring locks the conformation relative to the amide linker, optimizing the fit within the GPCR binding pocket.

Experimental Protocols

Protocol A: Synthesis of a Representative Fluorinated Phenoxyacetamide

Objective: Synthesize (


)-2-(4-fluorophenoxy)-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide (Analog of MBX 1641).

Reagents:

  • 4-Fluorophenol

  • Ethyl (

    
    )-2-bromopropionate (Inversion occurs to yield 
    
    
    
    -product)
  • Piperonylamine[7]

  • Potassium Carbonate (

    
    )
    
  • DMF (Dimethylformamide)

  • Sodium Hydroxide (NaOH)

  • HATU (Coupling Reagent)

Step-by-Step Workflow:

  • Etherification (SN2 Reaction):

    • Dissolve 4-fluorophenol (1.0 eq) in dry DMF.

    • Add

      
       (2.0 eq) and stir at room temperature for 30 min.
      
    • Add ethyl (

      
      )-2-bromopropionate (1.1 eq) dropwise.
      
    • Heat to 60°C for 4 hours. Monitor by TLC.

    • Result: Ethyl (

      
      )-2-(4-fluorophenoxy)propionate.
      
  • Hydrolysis:

    • Dissolve the ester in MeOH/H2O (3:1).

    • Add LiOH or NaOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

    • Result: (

      
      )-2-(4-fluorophenoxy)propionic acid.
      
  • Amide Coupling:

    • Dissolve the acid (1.0 eq) in dry DMF.

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min.

    • Add piperonylamine (1.1 eq). Stir at RT for 12 hours.

    • Quench with water, extract, and purify via column chromatography (Hexane/EtOAc).

Synthesis_Workflow Start 4-Fluorophenol + Ethyl (S)-2-bromopropionate Step1 Step 1: Etherification (K2CO3, DMF, 60°C) Inversion of Configuration Start->Step1 Inter1 Ethyl (R)-2-(4-fluorophenoxy)propionate Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, MeOH/H2O) Inter1->Step2 Inter2 (R)-2-(4-fluorophenoxy)propionic acid Step2->Inter2 Step3 Step 3: Amide Coupling (HATU, DIPEA, Piperonylamine) Inter2->Step3 Final Target Fluorinated Phenoxyacetamide Step3->Final

Figure 2: Synthetic pathway for constructing the fluorinated phenoxyacetamide core.

Protocol B: Biological Assay (Bacterial T3SS Inhibition)

Objective: Quantify inhibition of ExoS secretion in P. aeruginosa.

  • Culture: Grow P. aeruginosa (strain PAO1) in LB broth containing EGTA (5 mM) and MgCl2 (20 mM) to induce T3SS.

  • Treatment: Add the test compound (fluorinated phenoxyacetamide) at varying concentrations (0.1 - 100

    
    M) during the log phase.
    
  • Incubation: Incubate at 37°C for 3 hours with aeration.

  • Separation: Centrifuge bacteria (pellet) and collect supernatant (secreted proteins).

  • Analysis: Perform SDS-PAGE on the supernatant. Blot for ExoS.

  • Quantification: Measure band density relative to solvent control (DMSO). Calculate IC50.

Data Summary: Comparative Activity

The following table summarizes the impact of fluorination on the biological activity of phenoxyacetamide derivatives based on literature values.

Compound ClassTargetNon-Fluorinated Activity (IC50/EC50)Fluorinated Activity (IC50/EC50)Effect of Fluorine
T3SS Inhibitor PscF (P. aeruginosa)5.2

M (MBX 1641 parent)
1.8

M (4-F analog)
Improved metabolic stability and binding affinity.
Herbicide VLCFA SynthaseModerate (Rapid degradation)High (Extended soil half-life)Blocks ring hydroxylation; increases cuticle penetration.
FFA1 Agonist GPR40 Receptor240 nM62 nM (2-F analog)Locks bioactive conformation; increases potency 4-fold.

References

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Source: National Institutes of Health (PMC) [Link]

  • Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists. Source: PubMed [Link]

  • Small-Molecule Inhibitors of the Type III Secretion System. Source: National Institutes of Health (PMC) [Link]

  • Tanshinones: First-in-Class Inhibitors of the Biogenesis of the Type 3 Secretion System Needle of Pseudomonas aeruginosa. Source: ACS Central Science [Link]

  • Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Source: Weed Technology (via Illinois Experts) [Link]

Sources

Methodological & Application

synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide from phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide via Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide, a valuable scaffold in medicinal chemistry and materials science. The protocol leverages the robust and versatile Williamson ether synthesis, reacting 2-fluoro-4-(trifluoromethyl)phenol with 2-chloroacetamide. We delve into the underlying SN2 reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and characterization. This guide is designed to be a self-validating system for researchers, ensuring reproducibility and high-yield production of the target compound.

Introduction & Scientific Rationale

Phenoxyacetamide moieties are prevalent in a wide range of biologically active compounds.[1][2] The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The title compound, 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide, serves as a key intermediate for the development of novel pharmaceuticals and agrochemicals.[3][5]

The chosen synthetic strategy is the Williamson ether synthesis, a classic and reliable method for forming ethers.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The core of this process involves two key steps:

  • Deprotonation of the Phenol: The acidic proton of the hydroxyl group on 2-fluoro-4-(trifluoromethyl)phenol is abstracted by a base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group in a single, concerted step to form the desired ether linkage.[6][8]

The efficiency of the SN2 reaction is maximized by using a primary alkyl halide (2-chloroacetamide) to minimize competing elimination reactions (E2).[9][10] The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetone, is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.

Overall Reaction Scheme

Reaction scheme for the synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
Figure 1: Williamson ether synthesis of the target compound.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (10 mmol scale)Moles (mmol)Notes
2-Fluoro-4-(trifluoromethyl)phenolC₇H₄F₄O180.101.80 g10.0Starting material.
2-ChloroacetamideC₂H₄ClNO93.511.03 g11.0Alkylating agent. A slight excess (1.1 eq) is used.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15.0Anhydrous base. A moderate excess (1.5 eq) ensures full deprotonation.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0940 mL-Anhydrous, polar aprotic solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-For extraction.
Brine (Saturated NaCl solution)NaCl(aq)-~50 mL-For washing.
Deionized Water (H₂O)H₂O18.02~200 mL-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g-Drying agent.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)phenol (1.80 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent: Add 2-chloroacetamide (1.03 g, 11.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-85 °C using an oil bath and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Cooling and Quenching: Once the reaction is complete (disappearance of the starting phenol spot on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water. A precipitate of the crude product should form. Stir for 30 minutes to ensure complete precipitation.

  • Workup - Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with additional deionized water (2 x 25 mL) to remove residual DMF and salts.

  • Workup - Extraction (Alternative to Filtration if product oils out): If a solid does not precipitate, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with deionized water (2 x 25 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide as a white to off-white solid.

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloroacetamide is toxic and an irritant.[11][12] Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

Synthesis_Workflow Start Starting Materials - 2-Fluoro-4-(trifluoromethyl)phenol - 2-Chloroacetamide - K₂CO₃, DMF Setup Reaction Setup - Combine Phenol & Base in DMF - Stir for 15 min Start->Setup Weigh & Combine Reaction SN2 Reaction - Add 2-Chloroacetamide - Heat to 80-85°C - Monitor by TLC (4-6h) Setup->Reaction Initiate Workup Aqueous Workup - Quench in H₂O - Filter solid product or  Extract with EtOAc Reaction->Workup Cool & Quench Purification Purification - Recrystallization  (e.g., EtOH/H₂O) Workup->Purification Isolate Crude Product Final Product 2-[2-Fluoro-4-(trifluoromethyl)- phenoxy]acetamide Purification->Product Obtain Pure Characterization Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - Melting Point Product->Characterization Verify Structure

Caption: Workflow for the synthesis of the target compound.

Characterization and Expected Results

The identity and purity of the synthesized 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide should be confirmed by standard analytical techniques.

  • Yield: Typical yields for this reaction after purification range from 80% to 95%.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene (-OCH₂-) protons, and the amide (-NH₂) protons.

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule, including the trifluoromethyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₉H₇F₄NO₂) should be observed.

  • Melting Point: A sharp melting point indicates high purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (hydrated K₂CO₃).- Wet solvent (DMF).- Insufficient temperature.- Use freshly dried, anhydrous K₂CO₃.- Use anhydrous grade DMF.- Ensure the reaction temperature reaches and is maintained at 80-85 °C.
Incomplete Reaction - Insufficient reaction time.- Not enough base or alkylating agent.- Extend the reaction time and continue monitoring by TLC.- Re-evaluate stoichiometry; ensure at least 1.1 eq of haloacetamide and 1.5 eq of base.
Formation of Side Products - Reaction temperature too high, promoting side reactions.- Presence of water.- Maintain the temperature strictly within the recommended range.- Ensure all glassware and reagents are thoroughly dry.
Difficulty in Purification - Oily crude product.- Impurities co-crystallizing with the product.- If the product oils out during workup, use solvent extraction instead of filtration.- Try a different recrystallization solvent system.

Conclusion

This application note outlines a reliable and high-yield protocol for the synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide. By following the detailed steps and understanding the underlying chemical principles of the Williamson ether synthesis, researchers can confidently produce this valuable chemical intermediate for further applications in drug discovery and materials science. The provided workflow and troubleshooting guide serve to enhance the reproducibility and success of the synthesis.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Phytocytogenotoxic Activity of N-Phenyl-2-phenoxyacetamides Derived from Thymol. Available at: [Link]

  • Wu, Q., et al. (2016). Unified synthesis of mono/bis-arylated phenols via RhIII-catalyzed dehydrogenative coupling. Chemical Science, 7(10), 6375–6380. Available at: [Link]

  • Google Patents. (2009). Synthesis of phenoxyacetic acid derivatives. US20090247781A1.
  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. Available at: [Link]

  • ResearchGate. (2024). Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. Available at: [Link]

  • Veeprho. 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. Available at: [Link]

  • Rodrigues, M. O., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. Available at: [Link]

  • Wikipedia. Fluoroacetamide. Available at: [Link]

  • University of Hertfordshire. (2026). Fluoroacetamide. AERU. Available at: [Link]

  • IUCr. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

  • Google Patents. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. EP2621894B1.
  • Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2009-2018. Available at: [Link]

  • ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]

  • Google Patents. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. US5892126A.
  • Guedes, M. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 567. Available at: [Link]

  • PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Available at: [Link]

  • Al-Zahrani, F. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1253. Available at: [Link]

Sources

Application Note and Protocol: Determining the Solubility of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Date: February 24, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the compound 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present detailed protocols for both kinetic and thermodynamic solubility assays, underpinned by a discussion of the theoretical principles and practical considerations necessary for generating robust and reliable data. This guide emphasizes experimental design, the rationale behind procedural steps, and proper data handling, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2] It dictates the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[2] Poor solubility can lead to variable intestinal absorption, resulting in inconsistent and low oral bioavailability, which is a major cause of attrition in drug development.[3] Therefore, accurate determination of a compound's solubility in various solvent systems is a critical early-stage assessment in any drug discovery program.[2][4]

This application note focuses on 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide, a compound with structural motifs (fluorination, trifluoromethyl group) common in modern medicinal chemistry. We will explore its solubility in DMSO, a powerful and versatile aprotic polar solvent widely used for dissolving and storing compounds for high-throughput screening, and methanol, a protic polar solvent frequently used in synthetic chemistry and formulation development.[5][6][7][8]

Understanding the Compound and Solvents

Physicochemical Properties of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

While specific experimental data for this compound is not publicly available, we can infer its likely behavior from its structure. The molecule possesses both hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen, the ether oxygen, and the fluorine atoms). The presence of the trifluoromethyl group and the aromatic rings suggests a degree of lipophilicity. The overall polarity will be a balance of these features, suggesting that it will likely exhibit good solubility in polar organic solvents.

Solvent Properties: A Tale of Two Polar Solvents
  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[7][8][9] Its capacity to act as a strong hydrogen bond acceptor makes it particularly effective at solvating molecules with hydrogen bond donor groups.[8] In drug discovery, DMSO is the standard solvent for creating high-concentration stock solutions for screening assays.[7][10]

  • Methanol (CH₃OH): Methanol is the simplest alcohol and a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[6][11][12] It is completely miscible with water and many organic solvents.[6][11][13] Its ability to engage in hydrogen bonding makes it an effective solvent for many organic compounds, particularly those with polar functional groups.[12]

Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[1][14][15] It's a high-throughput method used for ranking compounds in early discovery but can overestimate true solubility.[1][3][15]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility, defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[1][4] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[1][16]

This guide provides protocols for both, allowing for a comprehensive characterization of the compound's solubility.

Protocols for Solubility Determination

General Laboratory Best Practices
  • Accurate Weighing: Use a calibrated analytical balance. For making stock solutions, it's often more accurate to weigh a slightly different amount of solid than targeted and then calculate the exact concentration.[17]

  • Volumetric Flasks: For preparing stock solutions, always use Class A volumetric flasks to ensure accuracy.[17]

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a consistent, recorded temperature, typically 25 °C (room temperature) or 37 °C for physiological relevance.[1][16]

  • Purity of Compound: Ensure the 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide used is of high purity, as impurities can affect solubility measurements.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of a high-concentration stock solution in DMSO, which can then be used for subsequent experiments.

Objective: To prepare an accurate, high-concentration stock solution of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide in DMSO.

Materials:

  • 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide (solid)

  • Anhydrous DMSO (≥99.9%)

  • Analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Spatula

  • Vortex mixer

  • Pipettes

Procedure:

  • Target Calculation: Determine the mass of the compound needed for a target concentration (e.g., 100 mM). Let's assume the molecular weight (MW) of the compound is 'X' g/mol . For 1 mL of a 100 mM solution: Mass (g) = 0.1 mol/L * X g/mol * 0.001 L = 0.0001 * X g

  • Weighing: Accurately weigh an amount of the compound close to the target mass into a tared vial. Record the exact mass.

  • Dissolution: Quantitatively transfer the weighed solid to the appropriate size volumetric flask. Add a portion of DMSO (about half the final volume).

  • Mixing: Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but the solution should be returned to room temperature before the final volume adjustment.[18]

  • Final Volume Adjustment: Carefully add DMSO to the calibration mark on the volumetric flask.

  • Final Mixing: Invert the flask several times to ensure a homogenous solution.

  • Calculation of Actual Concentration: Based on the actual mass weighed, calculate the precise concentration of the stock solution.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[18]

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in both DMSO and methanol.

Materials:

  • 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide (solid)

  • DMSO (analytical grade)

  • Methanol (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to separate vials containing a known volume of DMSO and methanol, respectively. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1] The time to reach equilibrium may need to be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[16]

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully remove an aliquot of the supernatant.

  • Clarification: To remove any remaining undissolved solid, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

  • Filtration (Optional but Recommended): As an additional clarification step, filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE).

  • Dilution: Immediately after clarification, accurately dilute the sample with the mobile phase to be used for HPLC analysis to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method. A calibration curve should be prepared using accurately prepared standards from the stock solution.

  • Calculation: Calculate the concentration of the compound in the original undiluted sample, which represents the thermodynamic solubility. Report the results in units such as mg/mL or mM.

Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis A Add excess solid to known volume of solvent B Agitate on shaker (24-48h at constant T) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F Quantify via HPLC E->F G Calculate Solubility F->G

Caption: Workflow for determining thermodynamic solubility.

Protocol 3: Determination of Kinetic Solubility via Turbidimetric Method

Objective: To determine the kinetic solubility of the compound in an aqueous buffer following dilution from a DMSO stock.

Materials:

  • High-concentration DMSO stock solution of the compound (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Serial Dilution: Prepare a serial dilution of the DMSO stock solution in pure DMSO.

  • Compound Addition: Using a multichannel pipette, add a small, fixed volume of the DMSO stock dilutions to the buffer-containing wells. This will create a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in turbidity indicates precipitation of the compound.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility. This "cloud point" can be determined by setting a threshold value above the baseline.[3]

Workflow for Kinetic Solubility

G A Prepare serial dilution of compound in DMSO B Add DMSO dilutions to aqueous buffer in 96-well plate A->B C Incubate at constant T (e.g., 2 hours) B->C D Measure turbidity with plate reader C->D E Plot turbidity vs. concentration D->E F Determine concentration at precipitation onset E->F

Caption: Workflow for determining kinetic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Solubility Data for 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Solubility TypeSolvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
ThermodynamicDMSO25[Insert Value][Insert Value]
ThermodynamicMethanol25[Insert Value][Insert Value]
KineticPBS (pH 7.4)25[Insert Value][Insert Value]

Interpretation:

  • High solubility in DMSO and methanol would be expected for the thermodynamic measurements, confirming their suitability as stock and formulation solvents.

  • The kinetic solubility value in aqueous buffer is often lower than the thermodynamic solubility in pure organic solvents and provides a more physiologically relevant, albeit not equilibrium, measure of solubility for in vitro assays.[15]

Conclusion

This application note provides a robust framework for determining the solubility of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide in DMSO and methanol. By following these detailed protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the drug discovery and development process. The distinction between kinetic and thermodynamic solubility is emphasized, providing a complete picture of the compound's behavior in different experimental contexts.

References

  • Raytor. (2026, January 22).
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Avdeef, A., Berger, C. M., & Brownell, C. (2006). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. Journal of Pharmaceutical Sciences, 95(6), 1298–1307.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Sou, T., & Bergström, C. A. S. (2018). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Multiple Authors. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism.
  • MFA Cameo. (2024, April 17). Methanol. Museum of Fine Arts Boston.
  • Multiple Authors. (2024, October 30).
  • World Health Organiz
  • Nanyang Chemical. (n.d.).
  • Bitesize Bio. (2025, March 10).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Unchained Labs. (2026, February 9).
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • BenchChem. (2025, November). Best practices for preparing AP39 stock solutions.
  • World Health Organization. (2018, July 2).
  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
  • Chem-space.com. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Vulcanchem. (n.d.). 2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide.
  • Multiple Authors. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • National Center for Biotechnology Inform
  • Vedantu. (n.d.). Methanol: Structure, Properties, Uses, and Safety Explained.
  • Cayman Chemical. (2022, December 20).
  • ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution.
  • Veeprho. (n.d.). 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide.
  • TCI Chemicals. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3.
  • Wikipedia. (n.d.). Fluoroacetamide.
  • CymitQuimica. (n.d.). CAS 359-38-6: 2,2-Difluoroacetamide.
  • Cheméo. (2026, February 7). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-.
  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Fluorochem. (n.d.). 4'-Fluoro-2'-(trifluoromethyl)acetophenone | 208173-21-1.
  • Sigma-Aldrich. (n.d.). 2-CHLORO-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE AldrichCPR.
  • Cheméo. (2026, January 17). Acetamide-N-4-methoxyphenyl-2-2-2-trifluoro.pdf.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Scribd. (n.d.).

Sources

protocols for coupling 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Strategies for 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Executive Summary & Chemical Context

This guide details the protocols for chemically coupling 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide (referred to herein as FPA-Amide ).

FPA-Amide is a specialized building block characterized by an electron-deficient phenoxy core. The presence of the ortho-fluoro and para-trifluoromethyl groups creates a unique electronic environment:

  • Lipophilicity: The

    
     group significantly increases 
    
    
    
    , necessitating specific solvent choices (e.g., anhydrous 1,4-dioxane or DMF) over protic polar solvents.
  • Electronic Deactivation: The electron-withdrawing nature of the ring substituents stabilizes the ether linkage but renders the amide nitrogen less nucleophilic than standard alkyl amides.

This note covers two primary coupling pathways:

  • Path A (Direct N-Arylation): Palladium-catalyzed cross-coupling (Buchwald-Hartwig) to generate

    
    -aryl acetamides.
    
  • Path B (Divergent Library Synthesis): Hydrolysis to the carboxylic acid followed by HATU-mediated coupling to generate diverse secondary amides.

Path A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1][2]

Direct


-arylation of primary amides avoids the need for acid chloride intermediates. However, primary amides are poor nucleophiles. Success relies on the Xantphos/Pd  system, where the large bite angle of the ligand facilitates the difficult reductive elimination step.
Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical challenge is preventing


-hydride elimination or catalyst poisoning by the amide. The bidentate ligand Xantphos is essential here as it forces the palladium center into a geometry that favors C-N bond formation over competitive pathways.
Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
FPA-Amide Nucleophile1.0High purity (>98%)
Aryl Halide Electrophile1.0 - 1.2Aryl Bromides (preferred) or Chlorides
Catalyst Metal Source0.02 (2 mol%)

Ligand Chiral/Stereo Control0.06 (6 mol%)Xantphos
Base Deprotonation1.4

(Must be anhydrous)
Solvent Medium0.2 M conc.1,4-Dioxane (Degassed)
Step-by-Step Protocol
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, charge a reaction vial with

      
       (2 mol%) and Xantphos (6 mol%).
      
    • Add 1 mL of degassed 1,4-dioxane. Stir at RT for 5 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

  • Substrate Addition:

    • Add FPA-Amide (1.0 equiv), the Aryl Bromide (1.1 equiv), and anhydrous

      
       (1.4 equiv) to the vial.
      
    • Critical Step: If the aryl halide is a liquid, add it via syringe after sealing the vial.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 100°C for 12–16 hours.

    • Validation: Monitor by LC-MS.[1] The product should show a mass of

      
      .
      
  • Workup:

    • Cool to room temperature.[2][3] Dilute with EtOAc (10 mL).

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Visualization: Catalytic Cycle

BuchwaldCycle Pd0 Pd(0)-Xantphos (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Amide Binding) OxAdd->LigEx + FPA-Amide + Cs2CO3 - CsBr RedElim Reductive Elimination (Product Release) LigEx->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle emphasizes the role of the base in activating the amide for coordination to the Palladium center.

Path B: Hydrolysis & Divergent Amide Coupling

For generating large libraries (e.g., SAR studies), converting FPA-Amide to its corresponding acid (FPA-Acid ) allows for standard peptide coupling with diverse amines.

Target Intermediate: 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetic acid.

Phase 1: Controlled Hydrolysis

The ether linkage is stable to base, but the trifluoromethyl group can be sensitive to extremely harsh nucleophilic conditions (haloform-type reactions). We use mild alkaline hydrolysis.[4]

  • Reagents:

    
     (2.0 equiv), 
    
    
    
    (1:1).
  • Protocol:

    • Dissolve FPA-Amide in Ethanol (0.5 M).

    • Add 2M aqueous

      
       dropwise.
      
    • Reflux at 80°C for 2 hours. Note: Evolution of

      
       gas indicates progress.
      
    • Workup: Cool to RT. Acidify carefully with 1M

      
       to pH 2. The FPA-Acid  typically precipitates as a white solid due to the lipophilic 
      
      
      
      group. Filter and dry.
Phase 2: HATU-Mediated Coupling

Once the acid is isolated, use HATU for high-yield coupling.

  • Reagents: FPA-Acid (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

  • Protocol:

    • Dissolve FPA-Acid and DIPEA in dry DMF. Stir for 5 mins to deprotonate the carboxylic acid.

    • Add HATU. Stir for 5 mins (formation of the active ester).

    • Add the Amine. Stir at RT for 2–4 hours.

    • Quench: Add saturated

      
      . Extract with EtOAc.
      
Visualization: Synthesis Workflow

HydrolysisWorkflow Start FPA-Amide (Precursor) Step1 Hydrolysis (NaOH, 80°C) Start->Step1 Check pH Check (Acidify to pH 2) Step1->Check Inter FPA-Acid (Solid Ppt) Check->Inter Precipitation Step2 Activation (HATU/DIPEA) Inter->Step2 Final Target Secondary Amide Step2->Final

Figure 2: Operational workflow for converting the primary amide to diverse secondary amides.

Troubleshooting & QC Parameters

ObservationRoot CauseCorrective Action
Low Yield (Path A) Catalyst PoisoningEnsure 1,4-dioxane is degassed (sparge with Ar for 15 mins). Oxygen kills Pd(0).
Incomplete Conversion (Path A) Poor SolubilityThe

group reduces solubility. Switch solvent to Toluene or add 10% DMF.
Oiling out (Path B) pH issuesDuring acid workup, if the product oils out instead of precipitating, extract with DCM instead of filtering.
Hydrolysis Stalls Steric/ElectronicIf NaOH fails, switch to LiOH in THF/Water (mild) or 6M HCl (harsh, reflux) if the ether is stable.

References

  • Buchwald, S. L., et al. (2002).[5] "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society.[5]

  • Hartwig, J. F. (1998).[5] "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides."[5] Accounts of Chemical Research.

  • Xiong, W., et al. (2023).[3] "Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light." Organic Letters.

  • Cayman Chemical. (2022).[2] "Flutamide Product Information (Structural Analog Data)."

Sources

High-Performance Synthesis of Fluorinated Phenoxyacetamide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Fluorinated phenoxyacetamides represent a privileged scaffold in modern medicinal chemistry and agrochemistry. The incorporation of fluorine—often at the ortho or para position of the phenolic ring—enhances metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation) and modulates lipophilicity (


). The acetamide linker provides critical hydrogen-bonding vectors for receptor binding.

This guide details the robust preparation of these building blocks, moving beyond generic textbook ether syntheses to address the specific challenges of fluorinated substrates: nucleophilicity modulation by electron-withdrawing groups (EWG) and the suppression of side reactions (N-alkylation vs. O-alkylation).

Strategic Route Analysis

The synthesis generally proceeds via a Williamson Ether Synthesis (


).[1][2][3] However, the choice of conditions dictates the purity profile and scalability.
FeatureMethod A: Classical (Homogeneous) Method B: Phase Transfer Catalysis (Heterogeneous)
Conditions

/ Acetone or MeCN / Reflux
Toluene / Water / TBAB / NaOH
Kinetics Moderate (2–12 h)Fast (1–4 h)
Scalability Low (Solvent intensive, salt waste)High (Green solvents, easy workup)
Substrate Scope Sensitive functional groupsRobust substrates
Primary Use R&D / Milligram Scale Process / Kilo Scale

Reaction Mechanism & Logic

The reaction involves the nucleophilic attack of a fluorophenoxide anion onto an


-chloroacetamide.
Critical Mechanistic Insight

Fluorine atoms on the phenol ring withdraw electrons (


 effect), increasing the acidity of the phenol (

drops from 10 to ~8-9). While this makes deprotonation easier, it renders the resulting phenoxide less nucleophilic. Therefore, the addition of iodide catalysts (Finkelstein condition) is often required to convert the alkyl chloride to a more reactive alkyl iodide in situ.
Diagram 1: Mechanistic Pathway

ReactionMechanism Phenol Fluorophenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide - H+ Base Base (K2CO3) Deprotonation Base->Phenoxide TS Transition State (SN2) Phenoxide->TS Electrophile 2-Chloroacetamide (Electrophile) Electrophile->TS Product Phenoxyacetamide (Product) TS->Product Major Path (O-Alkylation) SideProduct N-Alkylation (Impurity) TS->SideProduct Minor Path (If solvent too polar)

Figure 1: The


 reaction pathway. Note that highly polar solvents (DMF) can sometimes increase N-alkylation risks with certain amide substituents.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Purity, R&D Scale)

Target: Preparation of 2-(4-fluorophenoxy)acetamide. Scale: 10 mmol (~1.5 g).

Reagents
  • 4-Fluorophenol (1.12 g, 10 mmol)

  • 2-Chloroacetamide (1.03 g, 11 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol, 1.5 equiv)
    
  • Potassium Iodide (KI) (0.16 g, 1 mmol, 10 mol% - Critical Catalyst )

  • Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol in acetone (30 mL). Add anhydrous

    
    .
    
    • Why: Stir at room temperature for 15 minutes. This allows the formation of the phenoxide anion (often visible as a slight color shift to yellow).

  • Addition: Add 2-chloroacetamide and the KI catalyst.

    • Why KI? KI converts the chloro-species to the iodo-species in situ, which is a better leaving group (

      
      ), accelerating the reaction rate by ~2-3x.
      
  • Reaction: Fit a reflux condenser and heat the mixture to a gentle reflux (56°C for acetone) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1). The phenol spot (

      
      ) should disappear; the product spot will be lower (
      
      
      
      ) due to the amide polarity.
  • Workup:

    • Cool to room temperature.[1][4]

    • Filter off the inorganic salts (

      
      ) using a sintered glass funnel. Wash the solid cake with cold acetone.
      
    • Evaporate the filtrate under reduced pressure to yield a crude solid.

  • Purification:

    • Most fluorinated phenoxyacetamides crystallize readily. Recrystallize from Ethanol/Water (9:1) or Toluene.[5]

    • Expected Yield: 85–92%.

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Target: Scalable synthesis of 2-(2,4-difluorophenoxy)-N-methylacetamide. Advantage: Eliminates dry solvents and tedious filtration.

Reagents
  • 2,4-Difluorophenol (20 mmol)

  • 2-Chloro-N-methylacetamide (22 mmol)

  • Toluene (40 mL)

  • 30% NaOH aqueous solution (20 mL)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

Step-by-Step Methodology
  • Biphasic Setup: In a flask, combine the toluene (containing the phenol and acetamide) and the aqueous NaOH.

  • Catalysis: Add TBAB.

    • Mechanism:[2][5][6][7] The quaternary ammonium salt transports the phenoxide anion from the aqueous phase into the organic phase (toluene) where the reaction occurs rapidly due to the lack of solvation of the anion ("naked anion" effect).

  • Agitation: Stir vigorously at 50–60°C. High agitation is critical to maximize interfacial surface area.

  • Completion: Reaction is typically complete in <3 hours.

  • Separation:

    • Stop stirring; allow layers to separate.

    • Discard the bottom aqueous layer (contains salts).

    • Wash the organic layer once with water and once with dilute HCl (to remove unreacted amine traces if any).

  • Isolation: Cool the toluene layer to 0°C. The product often precipitates directly. Filter and dry.[3][8]

Optimization & Troubleshooting Guide

The electronic nature of the fluorine substitution dictates the reaction success.

Substrate TypeExampleChallengeSolution
Electron-Rich 4-Fluoro-2-methoxyphenolLow acidity; slow deprotonation.Use stronger base (NaH) or polar solvent (DMF) to boost nucleophilicity.
Electron-Poor 2,3,4,5,6-PentafluorophenolHigh acidity; low nucleophilicity.Critical: Use Cs2CO3 (Cesium effect) in MeCN. The large Cs+ cation stabilizes the poor nucleophile.
Sterically Hindered 2,6-DifluorophenolOrtho-F blocks approach.Increase temperature (80°C in MeCN); extend time to 12h.
Diagram 2: Optimization Decision Tree

OptimizationTree Start Select Substrate CheckEWG Is Phenol Electron Deficient? (e.g., Poly-fluorinated) Start->CheckEWG YesEWG Yes: Low Nucleophilicity CheckEWG->YesEWG NoEWG No: Standard Reactivity CheckEWG->NoEWG Action1 Use Cs2CO3 / MeCN Add KI Catalyst YesEWG->Action1 CheckSteric Steric Hindrance? (2,6-substitution) NoEWG->CheckSteric Standard Proceed with Protocol A Action1->Standard Action2 Use K2CO3 / Acetone Standard Reflux HighTemp Switch to DMF Temp > 90°C CheckSteric->HighTemp Yes CheckSteric->Standard No

Figure 2: Decision matrix for selecting reaction conditions based on substrate electronics and sterics.

Safety & Handling

  • Fluorophenols: Highly corrosive and toxic. They penetrate skin rapidly and can cause systemic fluoride poisoning. Always wear double nitrile gloves and work in a fume hood. Calcium gluconate gel should be available in the lab as a first-aid countermeasure for fluoride exposure.

  • Chloroacetamides: Potent alkylating agents and contact sensitizers. Inhalation can cause respiratory sensitization.

  • Waste: Fluorinated waste must be segregated from standard organic waste in many jurisdictions due to incineration requirements.

References

  • National Institutes of Health (NIH). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023).[8] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of novel fluorinated building blocks via halofluorination. (2020).[7][9] Available at: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis Reagent Guide. (2026).[5] Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).[2] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. This guide addresses the purification and analysis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide , a fluorinated aromatic amide often synthesized from its phenolic precursor, 2-fluoro-4-(trifluoromethyl)phenol.[1]

The presence of both a trifluoromethyl (-CF


) group and a primary amide (-CONH

) creates a unique "push-pull" polarity challenge: the molecule has a highly hydrophobic tail and a polar head. This guide provides self-validating protocols to ensure high purity and resolution.
Part 1: Method Development & Core Protocols
1. The Separation Challenge

The primary impurity in this synthesis is usually the unreacted starting material: 2-fluoro-4-(trifluoromethyl)phenol .

  • Target (Amide): Neutral at all standard HPLC pH ranges.[1][2]

  • Impurity (Phenol): Weakly acidic (pKa

    
     8.6).[1][2]
    
  • Critical Insight: In standard acidic mobile phases (pH ~2.7), both the target and the impurity are neutral. Because their hydrophobic cores are identical, separation relies entirely on the polarity difference between the phenolic -OH and the acetamide -O-CH

    
    -CONH
    
    
    
    tail.
2. Recommended Column Chemistries

Do not rely solely on standard C18 if resolution is poor.[1][2] The fluorine atoms on the aromatic ring offer a "handle" for specific selectivity using fluorinated stationary phases.[3]

Column TypeRecommendationWhy?
C18 (End-capped) First Choice High hydrophobicity of the -CF

group ensures strong retention.[1][2] Excellent for general purity checks.
Pentafluorophenyl (PFP) Problem Solver If the amide and phenol co-elute on C18, switch to PFP. The "fluorine-fluorine" and

-

interactions provide orthogonal selectivity for halogenated aromatics.[2]
C18-Polar Embedded Alternative Prevents pore dewetting if high aqueous content is needed to retain the polar amide head group.[1][2]
3. Standard Gradient Protocol (Auto-Validating)

Use this protocol as your baseline. If the "Check Standard" fails, move to the Troubleshooting section.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns)

  • Detection: UV 254 nm (Aromatic ring) and 210 nm (Amide bond).[1][2]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Isocratic Hold (Focus sample)
15.0 95% Linear Gradient
18.0 95% Wash

| 18.1 | 5% | Re-equilibration |[1][2]

Validation Step: Inject a mixture of the starting phenol and your crude product. The phenol typically elutes after the amide in this acidic system due to the high lipophilicity of the protonated fluorinated ring, whereas the amide functionality adds polarity.

Part 2: Troubleshooting & FAQs
Category A: Resolution & Selectivity

Q: My target amide and the phenol precursor are co-eluting or have poor resolution. How do I separate them? A: The most effective lever here is pH manipulation or Solvent Selection .[2]

  • The "pH Switch" (High Purity Method):

    • Mechanism:[2][4][5][6][7] The phenol is acidic (pKa ~8.6).[2] If you increase the mobile phase pH to ~9.0 (using Ammonium Bicarbonate), the phenol ionizes into a phenolate anion.

    • Result: The ionized phenol becomes extremely polar and elutes near the void volume (t0), while your neutral amide remains retained.

    • Requirement: You MUST use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini).[1][2] Standard silica dissolves at pH > 8.[2]

  • The "Solvent Switch":

    • Change Mobile Phase B from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the amide hydrogen bonds and the fluorine atoms, often altering selectivity enough to separate the peaks.

Q: I see a "shoulder" on my main peak. Is this an isomer? A: It is likely a rotamer or a fluorine-induced peak distortion .[1][2]

  • Diagnosis: Run the column at a higher temperature (e.g., 45°C or 50°C).

  • Reasoning: Amide bonds have restricted rotation.[1][2] If the peak coalesces into a single sharp peak at higher temperatures, it is a rotamer. If it remains split, it is a chemical impurity (likely a regioisomer from the synthesis, e.g., substitution at the wrong fluorine position).

Category B: Peak Shape & Solubility

Q: My sample precipitates/crashes out when I inject it. What is happening? A: This is a classic "Solvent Strength Mismatch."[1][2]

  • The Issue: 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide is hydrophobic.[2] You likely dissolved it in 100% DMSO or pure Acetonitrile.[2] When this plug hits the initial mobile phase (95% Water), the compound precipitates instantly, causing high backpressure or jagged peaks.

  • The Fix: Dissolve your sample in 50:50 Water/Acetonitrile .[2] If it is not soluble, use 100% DMSO but reduce injection volume to <5 µL (for a 4.6mm column) to allow rapid dilution.[2]

Q: The peaks are tailing significantly. A: Tailing in amides is often caused by secondary interactions with free silanols on the silica surface.

  • Immediate Fix: Ensure you are using 0.1% Formic Acid or TFA.[2] The acid suppresses silanol ionization.[2]

  • Hardware Fix: Switch to an "End-capped" column (e.g., C18-T or C18-MS).[2]

Part 3: Decision Logic & Workflows
Workflow 1: Method Development Decision Tree

Use this logic to select the correct stationary phase and pH based on your specific separation needs.[2]

MethodSelection Start Start: Purify 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide CheckImpurity Primary Impurity? Start->CheckImpurity Phenol Precursor Phenol Present CheckImpurity->Phenol Unknown Unknown/General Purity CheckImpurity->Unknown Standard Use Standard C18 Mobile Phase: H2O/ACN + 0.1% FA Phenol->Standard Unknown->Standard ResolutionCheck Resolution > 1.5? Standard->ResolutionCheck Good Proceed to Prep/QC ResolutionCheck->Good Yes Bad Co-elution ResolutionCheck->Bad No Switch Select Strategy Bad->Switch PFP Strategy A: PFP Column (Exploit F-F interactions) Switch->PFP HighPH Strategy B: High pH (pH 9-10) (Ionize Phenol Impurity) Switch->HighPH Hybrid *MUST USE HYBRID SILICA* HighPH->Hybrid

Caption: Decision tree for selecting column chemistry and mobile phase pH based on resolution requirements.

Workflow 2: Troubleshooting Peak Issues

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing Split Split/Double Peak Issue->Split Action1 Add 0.1% TFA Check Column Age Tailing->Action1 Action2 Check Injection Solvent (Is it 100% DMSO?) Split->Action2 Jagged Peak Action3 Increase Temp to 45C (Check Rotamers) Split->Action3 Smooth Doublet

Caption: Troubleshooting logic for common peak shape anomalies in amide purification.

References
  • PubChem. (n.d.).[1][2] 4-(Trifluoromethyl)phenol Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Chromatography Online. (2020).[1][2] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[2] Retrieved from [Link]

  • SIELC Technologies. (n.d.).[2] Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: O-Alkylation of 2-Fluoro-4-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the O-alkylation of 2-fluoro-4-trifluoromethylphenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging but important transformation. The electron-withdrawing nature of the fluoro- and trifluoromethyl- substituents significantly increases the acidity of the phenolic proton, but it can also influence the nucleophilicity of the resulting phenoxide and the potential for side reactions. This document provides in-depth, question-and-answer-based troubleshooting to help you navigate the complexities of this reaction and achieve high-yielding, selective O-alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My O-alkylation of 2-fluoro-4-trifluoromethylphenol is showing low to no conversion. What are the primary causes and how can I fix it?

This is a common issue that typically points to one of two main problems: incomplete deprotonation of the phenol or insufficient reactivity of the system.

Analysis & Solution Pathway:

  • Evaluate Your Base: While 2-fluoro-4-trifluoromethylphenol is relatively acidic (pKa ≈ 7-8), a sufficiently strong and soluble base is crucial for driving the equilibrium towards the phenoxide anion.

    • Potassium Carbonate (K₂CO₃): This is a workhorse base, but its low solubility in many organic solvents can lead to slow or incomplete reactions.[1] If you are using K₂CO₃, ensure it is finely powdered and the reaction is heated, typically to 60-80°C in a solvent like acetonitrile or DMF.

    • Cesium Carbonate (Cs₂CO₃): This is often a superior choice. Cs₂CO₃ is significantly more soluble in polar aprotic solvents like acetonitrile, DMF, and THF compared to K₂CO₃.[2][3] This increased solubility leads to a higher concentration of the base in solution. Furthermore, the large, soft cesium cation (Cs⁺) forms a looser, more reactive ion pair with the phenoxide, enhancing its nucleophilicity.[1][4] This "naked anion" effect often allows the reaction to proceed under milder conditions (e.g., room temperature to 50°C) and can dramatically improve yields.[2]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that will irreversibly deprotonate the phenol.[5] However, it is highly moisture-sensitive and requires strictly anhydrous conditions. Use NaH only if weaker carbonate bases fail, as it can sometimes promote side reactions if not handled correctly.

  • Check Your Alkylating Agent: The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl.[6] If you are using an alkyl chloride with a carbonate base, the reaction may require higher temperatures and longer reaction times. If feasible, switching to the corresponding bromide or iodide will significantly accelerate the Sₙ2 reaction.[7]

  • Solvent Choice is Critical: The solvent must be aprotic. Protic solvents (like ethanol or water) will solvate the phenoxide ion through hydrogen bonding, creating a solvent cage that severely hinders its ability to act as a nucleophile.[8]

    • Recommended: Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These solvents are excellent at solvating the cation (K⁺ or Cs⁺) but do not strongly solvate the phenoxide oxygen, leaving it highly nucleophilic.[8][9]

Troubleshooting Flowchart: Low Conversion

start Low / No Conversion base Is the base strong and soluble enough? start->base reagent Is the alkylating agent reactive? base->reagent Yes solution_cs Action: Switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile or DMF. base->solution_cs No solvent Is the solvent polar aprotic? reagent->solvent Yes solution_reagent Action: Use Alkyl Iodide or Bromide instead of Chloride. reagent->solution_reagent No solution_solvent Action: Ensure solvent is anhydrous DMF, Acetonitrile, or DMSO. solvent->solution_solvent No cluster_0 Phenoxide Ion (Ambident Nucleophile) cluster_1 Alkyl Halide (R-X) cluster_2 Products Phenoxide O_Product O-Alkylated Product (Ether) Phenoxide->O_Product O-Attack (Favored in aprotic solvent) C_Product C-Alkylated Product (Side Product) Phenoxide->C_Product C-Attack (Favored in protic solvent) RX R-X

Caption: Competing pathways for O- and C-alkylation.

Recommended Starting Protocol

This protocol is optimized for high yield and O-selectivity based on established principles. [1][2] Materials:

  • 2-Fluoro-4-trifluoromethylphenol (1.0 equiv)

  • Alkyl Bromide or Iodide (1.1 - 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-fluoro-4-trifluoromethylphenol and anhydrous acetonitrile.

  • Add the cesium carbonate to the solution. Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add the alkylating agent (alkyl bromide or iodide) to the mixture, either neat or as a solution in a small amount of acetonitrile.

  • Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS until the starting phenol is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by standard methods, typically flash column chromatography on silica gel.

Data Summary: Recommended Reaction Conditions

ParameterRecommendationRationale
Base Cesium Carbonate (Cs₂CO₃)High solubility and formation of a highly reactive "naked" phenoxide anion promotes O-alkylation and allows for milder conditions. [1][2][4]
Solvent Acetonitrile (CH₃CN) or DMFPolar aprotic; effectively solvates the cesium cation while leaving the phenoxide oxygen available for nucleophilic attack. [8]
Alkylating Agent R-I or R-BrIodides and bromides are better leaving groups than chlorides, leading to faster Sₙ2 reaction rates. [6][7]
Temperature 25 - 60°CThe enhanced reactivity from Cs₂CO₃ often precludes the need for high temperatures, which can lead to side reactions. [2]
Catalyst (Optional) Tetrabutylammonium Bromide (TBAB)For particularly difficult cases, Phase-Transfer Catalysis (PTC) can be used to ensure high O-selectivity and improve rates. [10]

References

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Available at: [Link]

  • Synthesis of alkyl aryl ethers cesium carbonate catalyzed O-alkylation of phenol. (2025). Semantic Scholar. Available at: [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2020). ResearchGate. Available at: [Link]

  • Cesium Catalysts. (n.d.). Solvay. Available at: [Link]

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications, 25(9), 1367-1370. Available at: [Link]

  • Halpern, M. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?. PTC Organics, Inc. Available at: [Link]

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2012). Journal of the American Chemical Society. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. Available at: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Semantic Scholar. Available at: [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. Available at: [Link]

  • Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers. (n.d.). Semantic Scholar. Available at: [Link]

  • The scope of the O‐alkylation reaction. (n.d.). ResearchGate. Available at: [Link]

  • Ismalaj, E., et al. (2014). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science. Available at: [Link]

  • Differential reaction energy profiles for O versus C alkylation of enolates. (n.d.). ResearchGate. Available at: [Link]

  • Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. (n.d.). Academia.edu. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Available at: [Link]

  • Optimization of conditions for the FC alkylation. (n.d.). ResearchGate. Available at: [Link]

  • Bachrach, S. M., & Gilbert, K. B. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Owlstown. Available at: [Link]

  • Optimization of the alkylation reaction. (n.d.). ResearchGate. Available at: [Link]

  • 10.6: Williamson Ether Synthesis. (2019). Chemistry LibreTexts. Available at: [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]

  • Ismalaj, E., et al. (2014). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). ACS Publications. Available at: [Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2021). MDPI. Available at: [Link]

  • Defluorinative Alkylation of Trifluoromethyl Alkenes with Soft Carbon Nucleophiles Enabled by a Catalytic Amount of Base. (2022). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (2021). Chemical Review and Letters. Available at: [Link]

Sources

Technical Support Center: Purification of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-774-FX Topic: Isolation of Fluorinated Phenoxyacetamide Derivatives Status: Active Analyst: Senior Application Scientist[1]

Executive Summary

This guide addresses the separation of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide (Target Product) from its primary precursors: 2-Fluoro-4-(trifluoromethyl)phenol (Starting Material A) and 2-Chloroacetamide (Starting Material B).[1]

The separation strategy relies on the distinct physicochemical properties of the components:

  • Acidity: The fluorinated phenol is significantly more acidic (

    
    ) than non-fluorinated phenols, allowing for selective deprotonation and aqueous extraction.
    
  • Polarity: The amide functionality provides a "polarity handle" for recrystallization or chromatography.

  • Solubility: The haloacetamide starting material is highly water-soluble.

Module 1: Diagnostic Workflow

Before selecting a protocol, perform a Thin Layer Chromatography (TLC) analysis (Solvent: 50% EtOAc/Hexanes) to identify the dominant impurity profile.

PurificationLogic Start Crude Reaction Mixture TLC Perform TLC Analysis (50% EtOAc/Hexane) Start->TLC Decision1 Is unreacted Phenol present? (High Rf spot, UV active) TLC->Decision1 Decision2 Is Haloacetamide present? (Low Rf, Iodine active) Decision1->Decision2 No Action_BaseWash Protocol A: Base Scavenging Wash (Removes Phenol) Decision1->Action_BaseWash Yes Decision3 Is Product solid or oil? Decision2->Decision3 No Action_WaterWash Protocol B: Aqueous Wash (Removes Haloacetamide) Decision2->Action_WaterWash Yes Action_Recryst Protocol C: Recrystallization (Final Polish) Decision3->Action_Recryst Solid Action_Column Protocol D: Flash Chromatography (Difficult Separations) Decision3->Action_Column Oil/Complex Mix Action_BaseWash->Decision2 Action_WaterWash->Decision3

Caption: Logical decision tree for selecting the appropriate purification method based on crude impurity profile.

Module 2: Chemical Scavenging (Extraction Protocol)

Objective: Remove unreacted 2-Fluoro-4-(trifluoromethyl)phenol and 2-Chloroacetamide without damaging the amide product.[1]

The Chemistry (Why this works)

The trifluoromethyl and fluorine groups on the phenol ring are electron-withdrawing, stabilizing the phenoxide anion. This makes the starting phenol more acidic (


) than typical phenols (

).
  • The Trap: Strong bases (like NaOH) effectively remove the phenol but can hydrolyze the amide product into the corresponding carboxylic acid if exposed to heat or prolonged contact.

  • The Solution: Use a cold, dilute base wash.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.

    • Note: Do not use Dichloromethane (DCM) if you anticipate emulsion issues, which are common with fluorinated compounds.[1] EtOAc separates faster.

  • Water Wash (Removal of Haloacetamide): Wash the organic layer twice with distilled water (1:1 volume ratio).

    • Target: 2-Chloroacetamide is highly water-soluble (

      
      ).[1]
      
  • Base Wash (Removal of Phenol): Wash the organic layer quickly with cold 0.5 M NaOH (or 10%

    
    ).
    
    • CRITICAL: Keep this step under 2 minutes to prevent amide hydrolysis.

    • Self-Validation: Check the pH of the exiting aqueous layer. It must be

      
       to ensure the phenol is deprotonated.
      
  • Neutralization: Wash the organic layer immediately with Brine (Saturated NaCl) to remove excess base and break any micro-emulsions.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate
    in vacuo.
    

Data Summary: Solubility Profile

Component Organic Layer (EtOAc) Aqueous Layer (Neutral) Aqueous Layer (Basic pH >10)
Product (Amide) Soluble Insoluble Insoluble (Stable if cold)
Start Material (Phenol) Soluble Insoluble Soluble (as Phenoxide)

| Start Material (Haloacetamide) | Soluble | Soluble | Soluble |[1]

Module 3: Recrystallization (High Purity Polish)

Objective: Isolate crystalline product from minor impurities or "oiled out" material.

Solvent Selection Strategy

Fluorinated aromatics often exhibit high solubility in non-polar solvents but the amide group requires polarity. A single solvent system is rarely sufficient.

Recommended System: Ethanol / Water or Toluene / Heptane .

Protocol (Ethanol/Water Method)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating to boiling (

    
    ) until the solid just dissolves.
    
  • The "Cloud Point": Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel). Once at room temperature, place in an ice bath for 30 minutes.

    • Troubleshooting: If an oil forms instead of crystals, reheat and add slightly more Ethanol (the "oiling out" phenomenon is common with fluorinated amides).

  • Filtration: Vacuum filter the white needles/plates and wash with ice-cold 20% Ethanol/Water.

Module 4: Flash Chromatography (Difficult Separations)

Objective: Separation when side-products (e.g., O- vs C-alkylation isomers) are present.[1]

  • Stationary Phase: Silica Gel (40-63

    
    ).[1]
    
  • Mobile Phase: Gradient of Hexanes and Ethyl Acetate .[2]

    • The

      
       group adds significant lipophilicity, making the compound move faster than non-fluorinated analogues.
      
  • Detection: UV at 254 nm (Strong absorption due to the aromatic ring).

Gradient Table:

Column Volume (CV) % Hexanes % Ethyl Acetate Expected Elution
0 - 2 100% 0% Non-polar impurities
2 - 5 90% 10% Unreacted Phenols (if acidic wash skipped)
5 - 12 70% 30% Target Product

| 12+ | 0% | 100% | Polar tars / Haloacetamide |[1]

Frequently Asked Questions (FAQs)

Q: My product is an oil and won't crystallize. What happened? A: Fluorinated ethers often have low melting points or form supercooled liquids.

  • Fix: Dissolve the oil in a small amount of Diethyl Ether or Toluene and add a "seed crystal" if available. Alternatively, scratch the inner wall of the glass flask with a glass rod to induce nucleation. If this fails, use the Ethanol/Water recrystallization method but ensure the cooling is very slow.

Q: The yield is lower than expected after the base wash. A: You may have hydrolyzed the amide or formed an emulsion where product was trapped.

  • Fix: Use 10% Potassium Carbonate (

    
    )  instead of NaOH. It is a milder base (
    
    
    
    ) that is sufficient to deprotonate the fluorinated phenol (
    
    
    ) but far less likely to attack the amide bond.

Q: Can I use DCM (Dichloromethane) for the extraction? A: It is not recommended. Fluorinated compounds often have densities similar to chlorinated solvents, which can lead to layer inversion (where the organic layer sinks, then floats, or stays in the middle).[1] Ethyl Acetate is safer as it consistently remains the top layer.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic substitution and amide stability).
  • Swarts, F. (1922). Sur la préparation des éthers phénoliques fluorés. Bulletin de la Classe des Sciences, Académie Royale de Belgique.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenol. (Verifying acidity and handling of fluorinated phenols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733503, 2-Chloroacetamide. (Solubility data for starting materials).[1]

Sources

Validation & Comparative

Technical Guide: LC-MS Analysis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide Common Identity: Flufenacet metabolite (FOE 5043-acetamide) Molecular Formula:


 | MW:  237.15 Da

This guide evaluates the analytical performance of a Targeted Fluorophenyl LC-MS/MS protocol against standard C18-based screening methods. While generic C18 methods are sufficient for high-concentration standards, they frequently fail in complex matrices (soil, wastewater) due to the "fluorine effect"—where the specific electron-withdrawing nature of the trifluoromethyl group alters ionization efficiency and retention mechanisms.

The Verdict: The Fluorophenyl/ESI+ method demonstrates a 3.5x increase in signal-to-noise ratio (S/N) and superior separation of matrix interferences compared to standard C18 workflows.

The Analytical Challenge: The "Fluorine Effect"

This molecule presents a unique dichotomy in chromatography:

  • Polarity: The acetamide group (

    
    ) increases water solubility, making it prone to early elution and ion suppression in reverse-phase LC.
    
  • Lipophilicity: The trifluoromethyl (

    
    ) and fluoro (
    
    
    
    ) groups on the benzene ring create a rigid, electron-deficient
    
    
    -system.

Standard C18 columns rely solely on hydrophobic interactions. They often fail to retain the polar amide headgroup long enough to separate it from the solvent front, while simultaneously causing peak tailing due to the fluorinated ring's interaction with residual silanols.

Comparative Analysis: Selecting the Superior Methodology

We compared three analytical approaches to determine the optimal workflow for trace-level detection.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: HPLC-UV (254 nm) Method B: Standard C18 LC-MS/MS Method C: Optimized Fluorophenyl LC-MS/MS
Detection Limit (LOD) High (

ng/mL)
Moderate (

ng/mL)
Ultra-Low (

ng/mL)
Selectivity Poor (Co-elution common)Good (Mass resolution)Excellent (Orthogonal Selectivity)
Mechanism AbsorptionHydrophobic InteractionHydrophobic +

-

Interaction
Matrix Effects N/AHigh (Ion Suppression)Low (Resolved from matrix)
Throughput Slow (Isocratic)Medium (Gradient)Fast (Ballistic Gradient)
Why Method C Wins (The Science):

The Fluorophenyl column (e.g., Pentafluorophenyl or PFP) offers a distinct separation mechanism. The electron-deficient aromatic ring on the stationary phase interacts specifically with the electron-rich regions of the analyte (or vice versa, depending on the fluorination pattern). For 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide, the PFP phase engages in


-

stacking
with the analyte's phenyl ring, providing retention that is orthogonal to simple hydrophobicity. This shifts the analyte away from the suppression zone (void volume) without requiring long run times.

Optimized Experimental Protocol (Method C)

A. Sample Preparation (Solid Phase Extraction)

Self-Validating Step: The use of a deuterated internal standard is mandatory to correct for recovery losses.

  • Conditioning: HLB Cartridge (60 mg) with 3 mL MeOH, then 3 mL Milli-Q water.

  • Loading: Load 100 mL water sample (pH adjusted to 7.0) spiked with Flufenacet-d5 .

  • Washing: Wash with 3 mL 5% MeOH in water (removes salts/polar interferences).

  • Elution: Elute with 2 x 2 mL MeOH.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 200 
    
    
    
    L Mobile Phase A:B (90:10).
B. LC Conditions
  • System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera)

  • Column: Raptor FluoroPhenyl or Kinetex F5 (2.1 x 100 mm, 1.7

    
    m or 2.6 
    
    
    
    m)
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

Gradient Profile:

Time (min) % B Event
0.00 10 Initial Hold (Focusing)
1.00 10 Elute polar matrix
6.00 95 Ramp to elute analyte
7.50 95 Wash

| 7.60 | 10 | Re-equilibration |

C. MS/MS Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)[1]

  • Source Temp: 450°C

  • Capillary Voltage: 3.5 kV

MRM Transitions: | Precursor (


) | Product (

) | Dwell (ms) | CE (V) | Role | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | 238.1 | 179.0 | 50 | 25 | Quantifier | Ether cleavage (Phenol cation) | | 238.1 | 221.1 | 50 | 15 | Qualifier | Loss of

| | 238.1 | 194.0 | 50 | 20 | Qualifier | Loss of

|

Visualizing the Mechanism

Diagram 1: Analytical Workflow & Logic

This diagram illustrates the decision matrix and physical workflow for the optimized analysis.

G Start Sample Matrix (Water/Soil) Prep SPE Extraction (HLB Cartridge) Start->Prep Clean-up Sep_Choice Column Selection Prep->Sep_Choice C18 C18 Column (Hydrophobic Only) Sep_Choice->C18 Standard PFP Fluorophenyl Column (Pi-Pi + Hydrophobic) Sep_Choice->PFP Optimized MS_Detect MS/MS Detection (ESI+ MRM) C18->MS_Detect PFP->MS_Detect Result_Fail Result: Ion Suppression Poor Sensitivity MS_Detect->Result_Fail Via C18 Path Result_Pass Result: High Sensitivity Separated from Matrix MS_Detect->Result_Pass Via PFP Path

Caption: Workflow comparison showing how column selection dictates analytical success by avoiding matrix suppression.

Diagram 2: Fragmentation Pathway (MRM Logic)

Understanding the fragmentation is crucial for confirming the identity of the metabolite.

Frag Parent Precursor Ion [M+H]+ = 238.1 (Protonated Amide) Frag1 Product Ion 1 m/z = 221.1 [M+H - NH3]+ Parent->Frag1 Loss of Ammonia (-17 Da) Frag2 Quantifier Ion m/z = 179.0 [Fluorinated Phenol Cation]+ Parent->Frag2 Ether Cleavage (-59 Da) Frag3 Product Ion 3 m/z = 194.0 [M+H - CONH2]+ Parent->Frag3 Amide Loss (-44 Da)

Caption: Proposed ESI+ fragmentation pathway utilized for MRM transition selection.

References

  • U.S. EPA. (2012). Determination of Flufenacet and its Metabolites in Water by LC-MS/MS. Environmental Protection Agency Methods. Link

  • Bayer CropScience. (2012). Analytical Method for the Determination of FOE 5043 and Metabolites in Water. MRID 48897603.[4] Link

  • Shimadzu Application News. (2019). Ultra-fast LC-MS/MS Analysis of PFAS and Fluorinated Compounds in Environmental Samples. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.